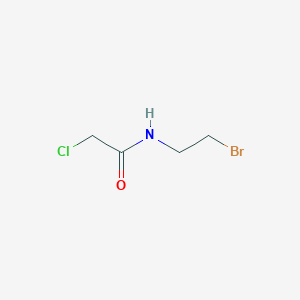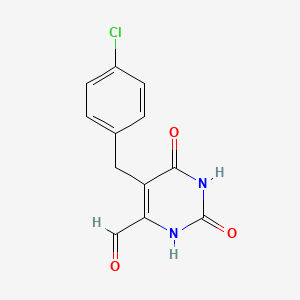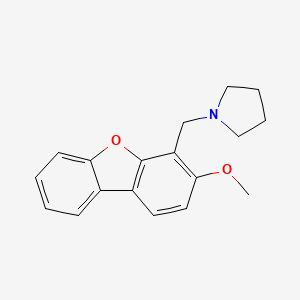
2-Chloro-N-(2-oxo-1-propyl-1,2-dihydropyrimidin-4-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-(2-oxo-1-propyl-1,2-dihydropyrimidin-4-yl)acetamide is a chemical compound that belongs to the class of acetamides It features a chloro group attached to the acetamide moiety and a pyrimidinone ring, which is a six-membered ring containing nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2-oxo-1-propyl-1,2-dihydropyrimidin-4-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrimidinone ring. This can be achieved by reacting a suitable precursor, such as 2-aminopyrimidine, with a propylating agent to introduce the propyl group.
Chlorination: The next step involves the introduction of the chloro group. This can be done using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Acetamide Formation: Finally, the acetamide moiety is introduced by reacting the chlorinated intermediate with acetic anhydride or acetyl chloride under appropriate conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.
化学反应分析
Types of Reactions
2-Chloro-N-(2-oxo-1-propyl-1,2-dihydropyrimidin-4-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The pyrimidinone ring can undergo oxidation or reduction reactions, leading to the formation of different oxidation states of the compound.
Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: New derivatives with different functional groups replacing the chloro group.
Oxidation and Reduction: Compounds with different oxidation states of the pyrimidinone ring.
Hydrolysis: Carboxylic acid and amine derivatives.
科学研究应用
2-Chloro-N-(2-oxo-1-propyl-1,2-dihydropyrimidin-4-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting enzymes or receptors involved in various diseases.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or catalytic activity.
Biological Research: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other valuable chemicals and materials.
作用机制
The mechanism of action of 2-Chloro-N-(2-oxo-1-propyl-1,2-dihydropyrimidin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the pyrimidinone ring play crucial roles in binding to these targets, leading to the modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target.
相似化合物的比较
Similar Compounds
2-Chloro-N-(2-oxo-1-ethyl-1,2-dihydropyrimidin-4-yl)acetamide: Similar structure with an ethyl group instead of a propyl group.
2-Chloro-N-(2-oxo-1-methyl-1,2-dihydropyrimidin-4-yl)acetamide: Similar structure with a methyl group instead of a propyl group.
2-Chloro-N-(2-oxo-1-butyl-1,2-dihydropyrimidin-4-yl)acetamide: Similar structure with a butyl group instead of a propyl group.
Uniqueness
2-Chloro-N-(2-oxo-1-propyl-1,2-dihydropyrimidin-4-yl)acetamide is unique due to its specific propyl group, which can influence its chemical reactivity and biological activity. The presence of the chloro group also provides a site for further functionalization, making it a versatile compound for various applications.
属性
CAS 编号 |
61671-74-7 |
|---|---|
分子式 |
C9H12ClN3O2 |
分子量 |
229.66 g/mol |
IUPAC 名称 |
2-chloro-N-(2-oxo-1-propylpyrimidin-4-yl)acetamide |
InChI |
InChI=1S/C9H12ClN3O2/c1-2-4-13-5-3-7(12-9(13)15)11-8(14)6-10/h3,5H,2,4,6H2,1H3,(H,11,12,14,15) |
InChI 键 |
CIYPMQJGUHSXJS-UHFFFAOYSA-N |
规范 SMILES |
CCCN1C=CC(=NC1=O)NC(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


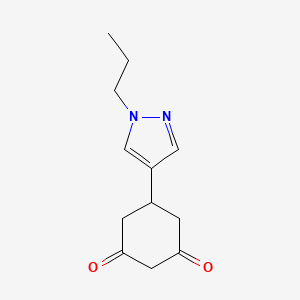
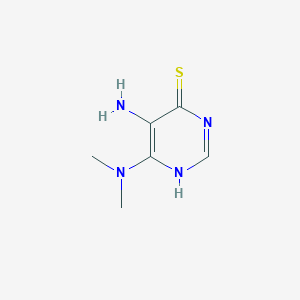

![[(1,2-Dimethyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B15215420.png)
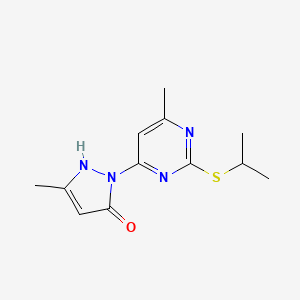

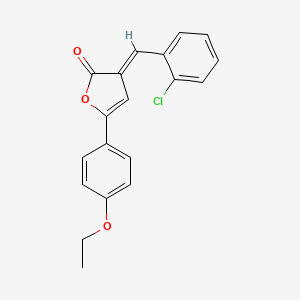
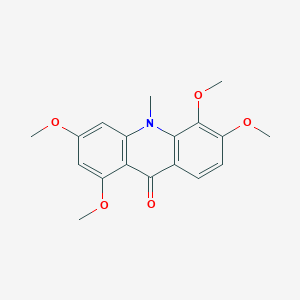
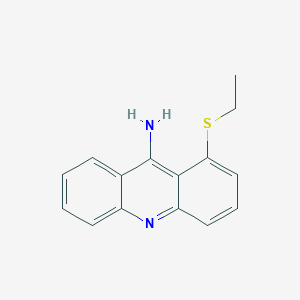

![5-Butoxy-2-[(2-chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B15215486.png)
